2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
Brand Name:
Vulcanchem
CAS No.:
890091-80-2
VCID:
VC20816590
InChI:
InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21)
SMILES:
C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl
Molecular Formula:
C16H10ClNO3
Molecular Weight:
299.71 g/mol
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
CAS No.: 890091-80-2
Cat. No.: VC20816590
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890091-80-2 |
|---|---|
| Molecular Formula | C16H10ClNO3 |
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid |
| Standard InChI | InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21) |
| Standard InChI Key | AFISNAKLTPIWMH-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator